2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O3S2/c19-11-5-3-4-10(8-11)9-14-17(24)21(18(25)26-14)20-15(22)12-6-1-2-7-13(12)16(20)23/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQXSOXVYZITN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted chlorophenyl derivatives .
Scientific Research Applications
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant efficacy against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of 4-thiazolidinones exhibited potent antibacterial activity, suggesting that modifications at the C5 position can enhance this effect .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Research indicates that thiazolidinone derivatives can inhibit fungal growth effectively. For example, modifications to the thiazolidinone scaffold have been shown to enhance antifungal activity against strains such as Candida albicans .
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Candida albicans | 4 µg/mL |
| Compound E | Aspergillus niger | 8 µg/mL |
Anticancer Potential
Recent investigations have explored the anticancer properties of thiazolidinones. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving inhibition of cell proliferation and induction of cell cycle arrest. Studies have shown that similar compounds can act on various cancer cell lines, including breast and colon cancer cells .
Table 3: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound F | MCF-7 (breast cancer) | 10 |
| Compound G | HT-29 (colon cancer) | 15 |
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isoindole-1,3-dione
- 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific structural features, such as the combination of the thiazolidine and isoindole rings, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
The compound 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on various research studies.
Chemical Structure
The structure of the compound can be represented as follows:
Antibacterial Activity
Several studies have investigated the antibacterial properties of thiazolidinone derivatives, including the compound .
- Mechanism of Action : The thiazolidinone core is known to inhibit bacterial growth by interfering with essential cellular processes. It often acts by inhibiting bacterial enzymes or disrupting cell wall synthesis.
-
Research Findings :
- A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like norfloxacin and chloramphenicol .
- Another investigation specifically highlighted the effectiveness of similar compounds against Bacillus subtilis and Aspergillus niger, indicating a broad spectrum of antimicrobial activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazolidinone Derivative | Staphylococcus aureus | 15 |
| Thiazolidinone Derivative | Escherichia coli | 20 |
| Standard Antibiotic (Norfloxacin) | Staphylococcus aureus | 10 |
| Standard Antibiotic (Chloramphenicol) | Escherichia coli | 25 |
Antifungal Activity
The compound has also shown promising antifungal properties:
- Activity Against Fungi : Research indicates that thiazolidinones can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus flavus. The antifungal activity was assessed using a two-fold serial dilution method, revealing potent effects comparable to established antifungal agents .
Anticancer Properties
Thiazolidinones are being explored for their anticancer potential:
- Mechanism : These compounds may induce apoptosis in cancer cells and inhibit tumor proliferation through various pathways, including the modulation of apoptosis-related proteins.
-
Case Studies :
- A study focused on a series of thiazolidinone derivatives demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds were notably lower than those for conventional chemotherapeutics .
- Another investigation reported that derivatives with specific substituents showed enhanced activity against cancer cells by promoting cell cycle arrest and apoptosis .
Q & A
Q. Optimization Tips :
- Temperature : Maintain reflux (80–100°C) to avoid incomplete cyclization.
- Solvent Choice : Polar aprotic solvents (DMF) improve yield by stabilizing intermediates.
- Catalysts : Piperidine (0.5–1.0 eq.) accelerates Schiff base formation .
Table 1 : Representative Reaction Conditions and Yields
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Condensation | Ethanol | 80 | None | 65–75 |
| Cyclization | DMF | 100 | NaOAc | 80–85 |
Basic: What characterization techniques are critical for confirming its structure and purity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and thioxo group (δ 2.5–3.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm).
HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%).
Mass Spectrometry : ESI-MS in positive mode for molecular ion ([M+H]⁺) matching theoretical mass.
X-ray Crystallography : Resolve Z-configuration of the methylidene group .
Table 2 : Key Spectral Data
| Technique | Critical Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 7.8 (s, 1H, CH=S) | Confirm thioxo group |
| HPLC | Retention time: 6.2 min | Purity check |
| ESI-MS | m/z 463.05 ([M+H]⁺) | Molecular validation |
Basic: What common chemical reactions can this compound undergo?
Methodological Answer:
The compound participates in:
Oxidation : Convert thioxo (C=S) to sulfonyl (C=O) using H₂O₂ in acetic acid.
Reduction : Sodium borohydride reduces the imine bond (C=N) to amine.
Nucleophilic Substitution : Chlorophenyl group reacts with amines (e.g., piperidine) under basic conditions.
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
- Isolate products via column chromatography (silica gel, gradient elution) .
Advanced: How can mechanistic studies elucidate its reactivity in cyclization reactions?
Methodological Answer:
Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants for cyclization.
Isotopic Labeling : Introduce ¹⁸O in carbonyl groups to track oxygen exchange during ring closure.
Computational Modeling : Employ DFT (B3LYP/6-31G*) to map transition states and activation energies.
Q. Example Insight :
- DFT studies reveal a six-membered cyclic transition state with ΔG‡ ≈ 25 kcal/mol, favoring Z-configuration .
Advanced: How can computational methods optimize reaction pathways for scaled synthesis?
Methodological Answer:
Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to screen intermediates.
Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts.
ICReDD Workflow : Integrate computation (e.g., transition state analysis) with robotic high-throughput experimentation.
Q. Case Study :
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion.
Structural Analogs : Compare IC₅₀ values of derivatives to identify SAR trends.
Meta-Analysis : Reconcile discrepancies using standardized protocols (e.g., CLSI guidelines).
Q. Example :
- Contradictory cytotoxicity data (IC₅₀ = 5–50 µM) were resolved by controlling DMSO concentration (<0.1% v/v) .
Advanced: What methodologies evaluate its potential as an anticancer agent?
Methodological Answer:
In Vitro Assays :
- MTT Assay : Screen against HeLa, MCF-7, and A549 cell lines.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric kits.
SAR Studies : Modify the isoindole-1,3-dione moiety to enhance potency.
Molecular Docking : Target EGFR (PDB: 1M17) to predict binding affinity.
Table 3 : Representative Biological Data
| Cell Line | IC₅₀ (µM) | Caspase-3 Activation (Fold) |
|---|---|---|
| HeLa | 12.3 ± 1.2 | 3.8 |
| MCF-7 | 18.7 ± 2.1 | 2.5 |
Advanced: How to address regioselectivity challenges in functionalization reactions?
Methodological Answer:
Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
DFT-Guided Design : Calculate Fukui indices to predict reactive sites on the thiazolidinone ring.
Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura to selectively arylate the chlorophenyl group.
Q. Example :
- Pd(PPh₃)₄ catalyzes coupling at the 4-position of the chlorophenyl ring with 85% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
